Here are some general areas where such an organic compound with an alkene (double bond) and an alcohol group might be relevant for scientific research:
2,2-Dimethylhex-5-en-1-ol is an organic compound with the molecular formula C₈H₁₆O. It features a hexene backbone with a hydroxyl group (-OH) and a double bond located at the fifth carbon position. This compound is classified as an alcohol due to the presence of the hydroxyl group, which significantly influences its chemical properties and reactivity. The compound is known for its structural uniqueness, characterized by two methyl groups attached to the second carbon of the hexene chain, contributing to its branched structure.
Research on 2,2-Dimethylhex-5-en-1-ol indicates potential biological activities, particularly as a flavoring agent or fragrance component. While specific studies on its pharmacological effects remain limited, compounds with similar structures often exhibit antimicrobial and antioxidant properties. These characteristics make it a candidate for further exploration in food science and cosmetic formulations.
Several synthesis methods for 2,2-Dimethylhex-5-en-1-ol have been documented:
2,2-Dimethylhex-5-en-1-ol has several applications across various industries:
Interaction studies involving 2,2-Dimethylhex-5-en-1-ol primarily focus on its compatibility with other chemical substances in formulations. Its behavior in mixtures with other alcohols or hydrocarbons has been explored to determine stability and reactivity profiles. Such studies are essential for ensuring product safety and efficacy in applications ranging from cosmetics to food additives.
Several compounds share structural similarities with 2,2-Dimethylhex-5-en-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Structural Features | Unique Aspects |
---|---|---|---|
2,5-Dimethylhex-3-en-1-ol | C₈H₁₈O | Double bond at position 3 | Different position of double bond affects reactivity |
5,5-Dimethylhex-2-en-1-ol | C₈H₁₈O | Double bond at position 2 | More symmetrical structure compared to 2,2-Dimethyl |
3-Methylpentan-1-ol | C₆H₁₄O | Straight-chain alcohol | Lacks double bond; simpler reactivity profile |
The uniqueness of 2,2-Dimethylhex-5-en-1-ol lies in its branched structure combined with an unsaturated functional group, which may confer distinct physical and chemical properties compared to its analogs. The presence of both a double bond and a hydroxyl group allows for versatile reactivity not typically found in straight-chain alcohols or saturated compounds.
2,2-Dimethylhex-5-en-1-ol exhibits a well-defined molecular architecture characterized by the molecular formula C₈H₁₆O and a molecular weight of 128.21 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2,2-dimethylhex-5-en-1-ol, reflecting its hexyl backbone with two methyl substituents at the second carbon position, a terminal hydroxyl group, and an alkene functionality at the fifth position. The Chemical Abstracts Service registry number 56068-50-9 serves as the unique identifier for this compound in chemical databases.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as C=CCCC(C)(C)CO, which clearly illustrates the linear arrangement of carbon atoms with the branching pattern and functional groups. The International Chemical Identifier string InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 provides a comprehensive computational representation of the molecular structure. The corresponding International Chemical Identifier Key WIYYDFSDWKBPIX-UHFFFAOYSA-N serves as a fixed-length condensed version suitable for database searches and molecular identification.
The compound demonstrates specific stereochemical considerations due to the presence of a quaternary carbon center at the second position. This structural feature creates distinct spatial arrangements that influence both its physical properties and chemical reactivity patterns. The branching at the second carbon position generates a tertiary alcohol system that exhibits characteristic behavior in various organic transformations.
The development and utilization of 2,2-dimethylhex-5-en-1-ol in synthetic organic chemistry can be traced through various research applications documented in the literature. The compound has appeared in synthetic methodologies particularly in the context of complex natural product synthesis and building block chemistry. Research publications have documented its use in multi-step synthetic sequences where the dual functionality of the terminal alkene and primary alcohol provides strategic synthetic advantages.
The compound has been specifically mentioned in patent literature related to synthetic methodologies, indicating its commercial and research significance in the development of new chemical processes. The versatility of this molecular framework has made it an attractive target for synthetic chemists seeking to develop efficient routes to more complex molecular architectures. The presence of both alkene and alcohol functionalities in a single molecule provides multiple points for further chemical elaboration.
Historical synthetic approaches to this compound have evolved with advances in organic synthesis methodology. The strategic positioning of functional groups in 2,2-dimethylhex-5-en-1-ol allows for selective transformations that can lead to diverse product arrays. The quaternary carbon center at the second position provides structural rigidity while maintaining reactive sites for further functionalization.
2,2-Dimethylhex-5-en-1-ol serves as a versatile synthetic building block due to its unique combination of functional groups and structural features. The terminal alkene functionality provides opportunities for various alkene transformations including hydroboration, epoxidation, dihydroxylation, and metathesis reactions. The primary alcohol group can undergo standard alcohol transformations such as oxidation to aldehydes or carboxylic acids, esterification, and etherification reactions.
The quaternary carbon center at the second position introduces steric considerations that can influence regioselectivity and stereoselectivity in chemical transformations. This structural feature can provide protection against certain types of chemical modifications while directing reactivity toward specific sites within the molecule. The branching pattern created by the two methyl groups at the second position generates a sterically hindered environment that can be exploited in selective synthetic strategies.
The compound's utility extends to its role as a precursor in the synthesis of more complex molecular frameworks. The combination of alkene and alcohol functionalities allows for sequential transformations that can build molecular complexity in a controlled manner. The terminal alkene can serve as a handle for carbon-carbon bond forming reactions, while the alcohol functionality can be converted to various leaving groups or protecting group strategies.
Functional Group | Position | Synthetic Applications |
---|---|---|
Terminal Alkene | Position 5-6 | Metathesis, Hydroboration, Epoxidation |
Primary Alcohol | Position 1 | Oxidation, Esterification, Etherification |
Quaternary Carbon | Position 2 | Steric Control, Regioselectivity |
Methyl Branches | Position 2 | Conformational Restriction |
The geometric and conformational characteristics of 2,2-dimethylhex-5-en-1-ol are significantly influenced by the quaternary carbon center and the terminal alkene functionality. The compound exhibits specific physical properties that reflect its molecular architecture, including a density of 0.8±0.1 grams per cubic centimeter and a boiling point of 175.2±19.0 degrees Celsius at 760 millimeters of mercury. The refractive index of 1.439 indicates the compound's optical properties and molecular polarizability.
The conformational flexibility of 2,2-dimethylhex-5-en-1-ol is constrained by the quaternary carbon center, which creates a rigid junction point in the molecular framework. The two methyl groups at the second position occupy specific spatial orientations that influence the overall molecular shape and potential intermolecular interactions. The terminal alkene adopts a planar geometry that can participate in various types of molecular recognition and binding interactions.
Computational studies suggest that the molecule can adopt multiple conformational states due to rotation around single bonds, particularly those connecting the alkyl chain segments. The presence of the hydroxyl group introduces hydrogen bonding capabilities that can influence both intramolecular and intermolecular interactions. The polar surface area of 20.23 square angstroms reflects the contribution of the hydroxyl functionality to the molecule's overall polarity.
The logarithm of the partition coefficient (LogP) value of 2.19 indicates the compound's lipophilicity and potential for membrane permeation. This value suggests a balance between hydrophilic and lipophilic character that can be advantageous in various applications. The vapor pressure of 0.4±0.7 millimeters of mercury at 25 degrees Celsius indicates relatively low volatility at room temperature.
Property | Value | Units |
---|---|---|
Density | 0.8±0.1 | g/cm³ |
Boiling Point | 175.2±19.0 | °C at 760 mmHg |
Refractive Index | 1.439 | - |
LogP | 2.19 | - |
Polar Surface Area | 20.23 | Ų |
Vapor Pressure | 0.4±0.7 | mmHg at 25°C |
The synthesis of 2,2-dimethylhex-5-en-1-ol can be achieved through several classical methodologies that rely on fundamental organic transformations. These approaches have been extensively studied and provide reliable pathways to the target compound.
Alkylation methodologies represent one of the most direct approaches to construct the carbon skeleton of 2,2-dimethylhex-5-en-1-ol. These reactions typically involve the formation of carbon-carbon bonds through nucleophilic substitution or addition reactions.
The most common alkylation approach involves the reaction of suitable alkyl halides with nucleophilic carbon centers. For 2,2-dimethylhex-5-en-1-ol synthesis, this typically requires the use of allyl halides as electrophiles and quaternary carbon-bearing nucleophiles [2]. The reaction conditions generally favor the use of strong bases such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran .
The alkylation process can be challenging due to the steric hindrance around the quaternary carbon center. Competing elimination reactions often occur, leading to the formation of alkene byproducts rather than the desired alkylated product [2]. The reaction typically requires elevated temperatures (80-120°C) and extended reaction times (12-24 hours) to achieve reasonable conversion rates.
Yields for alkylation approaches typically range from 50-80%, depending on the specific substrate and reaction conditions employed [2]. The method is particularly useful for introducing the allyl side chain, which is essential for the terminal alkene functionality in the target molecule.
Reduction methodologies provide another classical approach to 2,2-dimethylhex-5-en-1-ol synthesis, typically involving the reduction of corresponding carbonyl compounds such as aldehydes or ketones.
Sodium borohydride (NaBH₄) represents the most commonly employed reducing agent for the conversion of aldehydes and ketones to the corresponding alcohols [3] [4] [5]. The reaction typically proceeds under mild conditions in protic solvents such as methanol or ethanol at room temperature. The mechanism involves the nucleophilic attack of hydride on the carbonyl carbon, followed by protonation to yield the alcohol product.
Lithium aluminum hydride (LiAlH₄) offers an alternative reduction methodology, particularly suitable for more challenging substrates or when higher reactivity is required [4] [5]. However, this reagent requires anhydrous conditions and careful handling due to its high reactivity with protic solvents.
The stereochemical outcome of reduction reactions depends on the specific substrate structure and reaction conditions. For ketones bearing sterically hindered environments, the reduction typically follows Felkin-Anh selectivity, providing predictable stereochemical outcomes [4].
Yields for reduction methodologies are typically excellent, often exceeding 90% for simple substrates [4] [5]. The method is particularly attractive due to its reliability and the availability of various reducing agents with different selectivity profiles.
Enantioselective reduction methodologies have been developed using chiral reducing agents or catalytic systems. The Noyori ruthenium-TsDPEN system has shown particular promise for the enantioselective reduction of ketones, providing high enantioselectivity (typically >95% ee) under mild conditions using formic acid and triethylamine as the hydrogen source [3] [5].
Organometallic methodologies offer powerful approaches for the construction of 2,2-dimethylhex-5-en-1-ol through metal-mediated carbon-carbon bond formation reactions. These methods often provide superior selectivity and functional group tolerance compared to classical approaches.
Grignard reagents provide a versatile platform for the synthesis of 2,2-dimethylhex-5-en-1-ol through nucleophilic addition to appropriate electrophilic partners. The fundamental reaction involves the addition of organomagnesium halides to carbonyl compounds, followed by aqueous workup to provide the corresponding alcohols [6] [7] [8].
The preparation of Grignard reagents typically involves the reaction of organic halides with magnesium metal in ethereal solvents such as tetrahydrofuran or diethyl ether [6] [9]. The reaction requires strictly anhydrous conditions and inert atmosphere to prevent decomposition of the highly reactive organometallic species.
For 2,2-dimethylhex-5-en-1-ol synthesis, the Grignard approach typically involves the reaction of pre-formed Grignard reagents with appropriate aldehydes or ketones bearing the required substitution pattern [6] [7]. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of the new carbon-carbon bond.
The stereochemical outcome of Grignard additions depends on the steric environment of the carbonyl substrate. For ketones, the reaction typically follows Felkin-Anh selectivity, providing predictable stereochemical outcomes [7]. The presence of coordinating groups can influence the stereochemical outcome through chelation control.
Yields for Grignard-mediated synthesis typically range from 60-90%, depending on the specific substrate combination and reaction conditions [6] [7]. The method is particularly valuable for the construction of tertiary alcohols, which are challenging to prepare through other methodologies.
Modern variations of Grignard chemistry have been developed to improve functional group tolerance and reaction efficiency. The use of additives such as lithium chloride can enhance the reactivity of Grignard reagents, while the development of functionalized Grignard reagents has expanded the scope of accessible products [8].
The reaction of 3,3-dimethyloxetane with appropriate nucleophiles represents a unique synthetic approach to 2,2-dimethylhex-5-en-1-ol. This methodology was specifically demonstrated in the synthesis of moenocinol, where 3,3-dimethyloxetane serves as a key building block [10].
The reaction involves the ring-opening of 3,3-dimethyloxetane using a strong base and nucleophilic conditions. Specifically, the method employs 4,4'-di-tert-butylbiphenyl (DTBB) as an electron carrier in the presence of lithium metal to generate a highly reactive anionic species [10].
The detailed procedure involves the preparation of a dark green solution of DTBB and lithium metal in anhydrous tetrahydrofuran at 0°C. The solution is stirred for 5 hours to ensure complete formation of the radical anion species. Subsequently, 3,3-dimethyloxetane is added, resulting in a characteristic dark red coloration that indicates ring-opening to form a stabilized carbanion [10].
The key step involves the addition of allyl bromide to the ring-opened intermediate, which undergoes nucleophilic substitution to form the desired carbon-carbon bond. The reaction is conducted over 15 minutes at 0°C, followed by warming to room temperature overnight [10].
This methodology demonstrates excellent regioselectivity and provides 2,2-dimethylhex-5-en-1-ol in 75% yield as a colorless liquid [10]. The reaction conditions are relatively mild, and the functional group tolerance is excellent, making this approach particularly attractive for complex molecule synthesis.
The spectroscopic characterization of the product shows characteristic signals: ¹H NMR (CDCl₃, 300 MHz) δ = 5.83 (ddt, J = 16.8, 10.1, 6.5 Hz, 1H), 5.02 (ddd, J = 17.2, 3.2, 1.6 Hz), 4.95-4.91 (m, 1H), 3.33 (s, 2H), 2.06-1.98 (m, 2H), 1.37-1.32 (m, 2H), 0.88 (s, 6H) [10].
Modern catalytic methodologies have revolutionized the synthesis of complex organic molecules, including 2,2-dimethylhex-5-en-1-ol. These approaches typically offer improved atom economy, reduced waste generation, and enhanced selectivity compared to traditional stoichiometric methods.
Transition metal-catalyzed reactions have emerged as particularly powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provide efficient methods for the introduction of various substituents onto the carbon skeleton [11] [12] [13].
Rhodium-catalyzed reactions offer unique opportunities for the construction of complex molecular architectures through C-H functionalization and cycloaddition processes [14] [15] [16]. The ability of rhodium catalysts to activate otherwise unreactive C-H bonds has opened new synthetic possibilities for the preparation of complex molecules.
Catalytic hydrogenation methodologies provide efficient routes to the reduction of multiple bonds and functional groups. The development of chiral catalysts for asymmetric hydrogenation has enabled the preparation of enantiomerically pure compounds with high selectivity [17] [18] [19].
Gold-catalyzed reactions have gained significant attention for their ability to activate carbon-carbon multiple bonds toward nucleophilic attack. These reactions often proceed under mild conditions and demonstrate excellent functional group tolerance [20].
The development of cooperative catalysis, where multiple catalysts work in concert to achieve complex transformations, represents a frontier area in synthetic methodology. These approaches can enable the formation of multiple bonds in a single operation, significantly improving synthetic efficiency [21] [22].
The industrial production of 2,2-dimethylhex-5-en-1-ol requires careful consideration of economic factors, safety requirements, and environmental impact. Several key factors must be evaluated when selecting synthetic methodologies for large-scale production.
Cost-effectiveness represents a primary consideration in industrial synthesis. The most economical approaches typically involve readily available starting materials and avoid expensive reagents or catalysts. For 2,2-dimethylhex-5-en-1-ol, this favors methodologies that utilize commodity chemicals and minimize the number of synthetic steps [23] [24].
Safety considerations are paramount in industrial processes. Methodologies that avoid hazardous reagents, extreme reaction conditions, or toxic solvents are preferred. The Grignard-mediated synthesis, while effective on laboratory scale, presents challenges for industrial implementation due to the pyrophoric nature of the reagents and the requirement for anhydrous conditions [23].
Environmental impact has become an increasingly important factor in process selection. Green chemistry principles favor methodologies that minimize waste generation, avoid toxic solvents, and utilize renewable feedstocks. Catalytic methodologies are generally preferred over stoichiometric approaches due to their improved atom economy [23].
Process scalability requires careful evaluation of heat transfer, mass transfer, and mixing considerations. Reactions that proceed under mild conditions with good temperature control are preferred to minimize safety risks and equipment costs [23].
The availability of specialized equipment and expertise also influences process selection. Methodologies that require standard industrial equipment and well-established operational procedures are preferred over those requiring specialized or custom equipment [23].
Regulatory considerations, including environmental regulations and safety requirements, must be carefully evaluated during process development. Compliance with local and international regulations is essential for successful industrial implementation [23].
Quality control and analytical considerations require the development of robust analytical methods for monitoring reaction progress and product purity. The availability of suitable analytical techniques and the ability to implement them in a production environment are important factors [23].
The specific industrial applications of 2,2-dimethylhex-5-en-1-ol will influence the required purity levels and acceptable impurity profiles. Pharmaceutical applications typically require higher purity standards compared to industrial chemical applications [23].
Supply chain considerations, including the availability and reliability of raw material suppliers, must be evaluated during process development. Methodologies that rely on readily available starting materials from multiple suppliers are preferred to minimize supply chain risks [23].
The development of continuous flow processes represents an emerging trend in industrial synthesis, offering advantages in terms of safety, selectivity, and scalability. The adaptation of batch processes to continuous flow operation requires careful consideration of residence time, temperature control, and product separation [23].